molecular formula C15H11F3N2O4 B5752983 2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5752983
M. Wt: 340.25 g/mol
InChI Key: BGACUBIDEQLCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide” is likely an organic compound containing a nitro group (-NO2), a trifluoromethyl group (-CF3), and an acetamide group (CH3CONH2). The presence of these functional groups can significantly influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitro group might undergo reduction reactions, while the acetamide group could participate in hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Agrochemical Industry

The trifluoromethyl group, a component of the compound , is commonly utilized in the agrochemical industry. Compounds with this group are often employed in the synthesis of pesticides due to their unique physicochemical properties which contribute to the biological activity of the pesticides . For instance, trifluoromethylpyridines and their derivatives, which share a similar structural motif, are extensively used in crop protection, highlighting the potential of 2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide in this field.

Pharmaceutical Research

In pharmaceutical research, the introduction of a trifluoromethyl group into molecules is a common strategy to enhance their metabolic stability and bioavailability . This suggests that our compound could be a valuable intermediate in the development of new pharmaceuticals, particularly in the design of drug candidates with improved pharmacokinetic properties.

Veterinary Medicine

Similar to its applications in human pharmaceuticals, the compound could also be explored for veterinary uses. The trifluoromethyl group’s presence in several approved veterinary products indicates that 2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide might be useful in the synthesis of veterinary drugs, offering potential benefits such as increased efficacy or reduced side effects .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions could involve studying the compound’s potential applications, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O4/c16-15(17,18)10-2-1-3-11(8-10)19-14(21)9-24-13-6-4-12(5-7-13)20(22)23/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGACUBIDEQLCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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